N-(2-Hydroxyethyl) Pseudoephedrine-d3
Description
Properties
CAS No. |
1330277-60-5 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
212.307 |
IUPAC Name |
(1S,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1/i2D3 |
InChI Key |
DZUDAROQGILUTD-DOTLQPFVSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO |
Synonyms |
(αS)-α-[(1S)-1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol-d3; |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of N 2 Hydroxyethyl Pseudoephedrine D3
Precursor Synthesis and Derivatization Strategies for N-(2-Hydroxyethyl) Pseudoephedrine
The foundational step in synthesizing the deuterated target molecule is the efficient preparation of its non-deuterated precursor, N-(2-Hydroxyethyl) Pseudoephedrine. This is typically achieved through the N-alkylation of pseudoephedrine. google.com
A common strategy involves the reaction of pseudoephedrine with a suitable 2-hydroxyethylating agent. One such method is the reaction of pseudoephedrine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The nucleophilic secondary amine of pseudoephedrine attacks the electrophilic carbon of the hydroxyethylating agent, leading to the formation of the N-C bond and yielding N-(2-Hydroxyethyl) Pseudoephedrine.
The reaction conditions for this N-alkylation need to be carefully controlled to optimize the yield and minimize side reactions. Factors such as the choice of solvent, temperature, and the presence of a base can significantly influence the reaction's outcome. For instance, a non-polar solvent might be used, and a base can be added to neutralize the hydrogen chloride formed during the reaction with 2-chloroethanol.
Alternative derivatization strategies might involve multi-step sequences. For example, pseudoephedrine could first be reacted with an N-protecting group, followed by reaction with a different precursor, and subsequent deprotection to yield the desired N-(2-Hydroxyethyl) Pseudoephedrine. While potentially longer, such routes can offer advantages in terms of selectivity and yield.
Techniques for Deuterium (B1214612) Incorporation into the Pseudoephedrine Scaffold and N-(2-Hydroxyethyl) Moiety
The introduction of deuterium into the molecule is a critical step and can be accomplished through various methods, targeting either the pseudoephedrine backbone or the N-(2-hydroxyethyl) group. assumption.edu The choice of method depends on the desired location and number of deuterium atoms.
Regioselective Deuteration Approaches
Achieving regioselectivity—the preferential deuteration of a specific site in the molecule—is a key challenge. google.com For N-(2-Hydroxyethyl) Pseudoephedrine-d3, the deuterium atoms are typically located on the methyl group attached to the nitrogen.
One approach to achieve this is through hydrogen-deuterium exchange (HDE) reactions. epo.orggoogle.com These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a metal. For instance, heterogeneous ruthenium-catalyzed HDE has been shown to be effective for the regioselective deuteration of aliphatic amines at the alpha-position to the nitrogen. google.comepo.org By carefully selecting the catalyst and reaction conditions, it is possible to direct the deuteration to the N-methyl group of a precursor.
Another strategy involves the use of deuterated building blocks in the synthesis. For example, a deuterated methylating agent could be used to introduce a trideuteromethyl group onto a precursor amine.
Deuterated Reagents and Reaction Conditions for Specific Deuterium Labeling
The use of deuterated reagents is a direct and effective way to introduce deuterium into a specific part of the molecule. smolecule.com To synthesize this compound where the N-methyl group is deuterated, one could start with a precursor that lacks the N-methyl group and then introduce it using a deuterated methylating agent.
For example, starting with norpseudoephedrine (B1213554) (which lacks the N-methyl group), a reductive amination reaction could be performed using deuterated formaldehyde (B43269) (DCDO) and a reducing agent. This would introduce a dideuteromethyl group. To obtain the trideuteromethyl group, a deuterated methyl halide (CD3I) or dimethyl sulfate-(CD3)2SO4 could be used to alkylate a suitable precursor.
The reaction conditions for these deuteration reactions are crucial. Temperature, pressure, and the choice of catalyst and solvent can all affect the efficiency and selectivity of deuterium incorporation. For instance, some HDE reactions require high temperatures and pressures. epo.org
| Deuteration Method | Deuterium Source | Target Moiety | Key Considerations |
| Hydrogen-Deuterium Exchange (HDE) | D2O, D2 gas | N-alkyl groups, other C-H bonds | Catalyst selection (e.g., Ru/C, Pd/C) is crucial for regioselectivity. epo.orggoogle.com Reaction conditions can be harsh. epo.org |
| Deuterated Alkylating Agents | CD3I, (CD3)2SO4 | N-methyl group | Requires a suitable precursor amine. Offers high isotopic purity at the target site. |
| Reductive Amination | DCDO | N-methyl group | Introduces a dideuteromethyl group. |
| Deacylative Deuteration | D2O | Alkyl groups | A copper-catalyzed method using a traceless activating group. nih.gov |
Purification and Isolation Procedures for this compound
After the synthesis, the crude product contains the desired deuterated compound along with unreacted starting materials, non-deuterated or partially deuterated analogs, and other byproducts. Therefore, a robust purification and isolation procedure is essential to obtain this compound with high purity.
A common technique for purifying pseudoephedrine and its derivatives is acid-base extraction. scribd.comscientific.net The basic nature of the amine group allows for its extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The pH of the aqueous solution can then be adjusted to make it basic, and the purified compound can be extracted back into an organic solvent.
Chromatographic methods are also widely used for purification. nih.govrsc.org High-performance liquid chromatography (HPLC) is a powerful technique for separating compounds with very similar structures, such as deuterated and non-deuterated analogs. Gas chromatography (GC) can also be employed, often in conjunction with mass spectrometry (GC-MS) for both separation and identification. scientific.net
Recrystallization is another valuable purification technique, particularly for obtaining a highly crystalline final product. scribd.com The choice of solvent for recrystallization is critical and is determined by the solubility properties of the compound.
| Purification Technique | Principle of Separation | Applicability | Notes |
| Acid-Base Extraction | Differential solubility based on pH | Separation of basic amines from neutral or acidic impurities | A common first step in the purification of pseudoephedrine derivatives. scribd.comscientific.net |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Separation of closely related compounds, including isotopic analogs | Can be used for both analytical and preparative scale purification. |
| Gas Chromatography (GC) | Differential partitioning between a stationary phase and a carrier gas | Separation of volatile compounds | Often coupled with a detector like a mass spectrometer (GC-MS) for analysis. scientific.net |
| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds | Effective for obtaining high-purity crystalline material. scribd.com |
Advanced Analytical Methodologies and Applications of N 2 Hydroxyethyl Pseudoephedrine D3 As an Isotopic Internal Standard
Theoretical Basis of Isotope Dilution Mass Spectrometry (IDMS) and the Role of Deuterated Internal Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. youtube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an isotopic or stable isotope-labeled internal standard (SIL IS), to a sample. wikipedia.org This "spike" is an isotopically distinct but chemically identical form of the target analyte. up.ac.za After adding the spike, it is allowed to equilibrate with the naturally occurring analyte within the sample matrix. osti.gov
The core of the IDMS method lies in measuring the altered isotope ratio of the analyte in the spiked sample using a mass spectrometer. osti.govbritannica.com Because the spike and the analyte are chemically identical, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. aptochem.com Any sample loss or degradation that occurs during these steps will affect both the analyte and the internal standard equally. Consequently, the ratio of the analyte to the isotopic internal standard remains constant. By measuring this final isotope ratio, the initial concentration of the analyte in the unspiked sample can be calculated with high accuracy, as the measurement is based on a ratio rather than an absolute signal intensity, which can be prone to fluctuations. youtube.com
Deuterated internal standards, where one or more hydrogen atoms in the molecule are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are a common type of SIL IS used in mass spectrometry. clearsynth.com The mass difference created by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. aptochem.com An ideal deuterated standard co-elutes with the analyte, has the same ionization response, and compensates for variations in sample extraction and matrix effects. aptochem.comtexilajournal.com This co-elution is critical because it ensures that both the analyte and the standard experience the same matrix-induced ionization suppression or enhancement at the same point in time, leading to reliable correction and highly accurate quantification. texilajournal.com N-(2-Hydroxyethyl) Pseudoephedrine-d3 serves this exact role as a deuterated internal standard for the quantitative analysis of its non-labeled counterpart, N-(2-Hydroxyethyl) Pseudoephedrine.
Development and Validation of Chromatographic Methods (e.g., LC-MS/MS, GC-MS) Utilizing this compound
The development of robust chromatographic methods is essential for the accurate quantification of N-(2-Hydroxyethyl) Pseudoephedrine using this compound as an internal standard. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques suitable for this purpose, each requiring careful optimization of its parameters.
Effective chromatographic separation is crucial to resolve the analyte from other matrix components, which can interfere with quantification. For polar compounds like pseudoephedrine and its derivatives, reverse-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are common approaches. nih.govresearchgate.net Gas chromatography often requires a derivatization step to increase the volatility and thermal stability of the analyte. scielo.brresearchgate.net
For LC-MS/MS analysis, parameters such as the column type, mobile phase composition (including organic modifier and buffer), flow rate, and column temperature must be optimized. The goal is to achieve a sharp, symmetrical peak for the analyte and ensure it co-elutes with its deuterated internal standard, this compound. aptochem.com For GC-MS, optimization involves selecting the appropriate column, temperature program, and derivatizing agent. scielo.brresearchgate.net
Interactive Table 1: Example of Optimized Chromatographic Parameters
This table presents typical starting parameters for method development based on the analysis of similar compounds.
Mass spectrometry detection, particularly in tandem MS/MS mode, provides high selectivity and sensitivity. nih.gov The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. nih.gov For N-(2-Hydroxyethyl) Pseudoephedrine and its d3-internal standard, the precursor ion would be the protonated molecule [M+H]+. The mass difference of 3 Da allows for their distinct detection. lgcstandards.com Optimization involves tuning parameters like collision energy to achieve the most stable and abundant fragmentation for both the analyte and the internal standard.
Interactive Table 2: Illustrative Mass Spectrometric Parameters (MRM Mode)
This table outlines plausible MRM transitions for the analyte and its deuterated internal standard. The precursor ion for the d3-IS is 3 mass units higher than the analyte.
Analytical Challenges and Matrix Effects in Complex Chemical Systems
One of the most significant challenges in quantitative bioanalysis by LC-MS/MS is the matrix effect. core.ac.uk Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, or tissue). eijppr.comtandfonline.com These effects can compromise the accuracy, precision, and sensitivity of an analytical method. nih.gov
In complex systems, such as biological fluids, endogenous substances like phospholipids (B1166683), salts, and proteins can co-extract with the analyte and interfere with the ionization process in the mass spectrometer's source. researchgate.net For example, phospholipids are a well-known source of ion suppression in electrospray ionization (ESI). eijppr.com The severity of matrix effects depends on the cleanliness of the sample extract, the chromatographic conditions, and the type of ionization source used. core.ac.uk
The use of a stable isotope-labeled internal standard that co-elutes with the analyte, such as this compound, is the most effective way to compensate for matrix effects. clearsynth.comnih.gov Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized, leading to a robust and reliable quantitative result. aptochem.com Method validation must include a thorough assessment of matrix effects from multiple sources (e.g., different lots of plasma) to ensure the method is rugged and reliable. nih.gov
Application of this compound in Methodological Research for Quantitative Chemical Analysis
The primary application of this compound is to serve as an ideal internal standard for the precise and accurate quantification of N-(2-Hydroxyethyl) Pseudoephedrine in various samples, particularly in complex biological matrices. Its use is critical in methodological research aimed at developing and validating high-quality bioanalytical methods. aptochem.comtexilajournal.com
In pharmacokinetic studies, for instance, accurate measurement of drug and metabolite concentrations over time is essential. The use of a deuterated internal standard like this compound ensures that the data collected is reliable, compensating for any sample-to-sample variations in extraction recovery or matrix-induced ionization changes. osti.govaptochem.com This allows for the confident determination of key pharmacokinetic parameters.
Furthermore, in clinical and forensic toxicology, the definitive identification and quantification of specific compounds are paramount. Isotope dilution mass spectrometry, enabled by standards like this compound, provides the high degree of certainty and accuracy required. texilajournal.comnih.gov The standard helps to minimize measurement errors that could arise from ion suppression or enhancement, which is a common issue in complex samples. texilajournal.com By ensuring that the analytical procedure is robust and reliable, deuterated standards contribute significantly to the quality and validity of data in methodological research and routine quantitative analysis. clearsynth.comnih.gov
Investigations into the Chemical and Enzymatic Transformations of N 2 Hydroxyethyl Pseudoephedrine D3: Elucidation of Mechanistic Pathways
In Vitro Chemical Stability and Degradation Pathways of N-(2-Hydroxyethyl) Pseudoephedrine-d3
The inherent stability of a molecule is a critical factor in its application as a research tool. While specific experimental studies on the in vitro chemical stability and degradation pathways of this compound are not extensively documented in publicly available literature, general principles of chemical stability can be inferred from the behavior of structurally related compounds.
Pseudoephedrine and its derivatives are generally stable under neutral and alkaline conditions. However, they can undergo degradation under acidic conditions or in the presence of strong oxidizing agents. The N-(2-hydroxyethyl) moiety introduces a primary alcohol functional group, which can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
Table 1: Potential Chemical Degradation Pathways of this compound
| Degradation Pathway | Potential Reagents/Conditions | Potential Products |
| Oxidation of the secondary alcohol | Strong oxidizing agents (e.g., KMnO4, CrO3) | N-(2-Hydroxyethyl)-N-(trideuteriomethyl)cathinone |
| Oxidation of the primary alcohol | Mild oxidizing agents (e.g., PCC) | (R)-2-((S)-1-hydroxy-1-phenylpropan-2-yl(trideuteriomethyl)amino)acetaldehyde |
| N-dealkylation | Strong acids, high temperatures | Pseudoephedrine-d3 and 2-hydroxyethanol |
| Phenyl ring hydroxylation | Fenton-like reagents | Hydroxylated derivatives of this compound |
Note: This table is based on general chemical principles and the reactivity of analogous structures. Specific degradation products for this compound would require experimental verification.
Mechanistic Studies of Enzymatic Biotransformations Utilizing this compound as a Tracerwikipedia.org
The primary utility of this compound lies in its application as a tracer to study enzymatic biotransformations. wikipedia.org The deuterium (B1214612) label allows researchers to distinguish the compound and its metabolites from endogenous molecules and to probe the mechanisms of metabolic reactions.
Characterization of Isotope Effects on Reaction Rates and Selectivitywikipedia.org
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.org This effect arises from the difference in the zero-point vibrational energy between a C-H and a C-D bond. Since the C-D bond is stronger, reactions that involve its cleavage will proceed more slowly for the deuterated compound.
For this compound, a significant primary KIE would be expected for metabolic reactions involving the N-demethylation of the trideuteriomethyl group. The magnitude of the KIE can provide valuable information about the transition state of the enzymatic reaction. A large KIE would suggest that C-D bond cleavage is a rate-determining step in the metabolic pathway.
Conversely, the absence of a significant KIE for other metabolic transformations, such as hydroxylation of the phenyl ring or oxidation of the N-(2-hydroxyethyl) moiety, would indicate that the cleavage of the C-D bond is not involved in the rate-limiting step of those particular reactions. This differential effect allows for the dissection of complex metabolic pathways.
Elucidation of Proposed Metabolic Soft Spots on the Pseudoephedrine and N-(2-Hydroxyethyl) Moiety using Deuterium Labeling
"Metabolic soft spots" are chemically labile sites on a drug molecule that are most susceptible to enzymatic modification. Deuterium labeling is a well-established strategy to identify and protect these soft spots. By comparing the metabolic profile of the deuterated compound with its non-deuterated counterpart, researchers can pinpoint the sites of metabolism.
For N-(2-Hydroxyethyl) Pseudoephedrine, potential metabolic soft spots include:
The N-methyl group: Subject to N-demethylation.
The N-(2-hydroxyethyl) group: Can undergo oxidation or cleavage.
The benzylic hydroxyl group: Susceptible to oxidation to a ketone.
The phenyl ring: Can be hydroxylated at various positions.
The use of this compound specifically probes the lability of the N-methyl group. A decrease in the formation of the N-demethylated metabolite compared to the non-deuterated analog would confirm this position as a significant metabolic soft spot. This phenomenon, known as "metabolic switching," can result in an increased formation of metabolites from other pathways as the primary route is partially blocked by the deuterium substitution.
Table 2: Hypothetical Metabolic Profile Comparison
| Metabolite | Relative Abundance (Non-deuterated) | Expected Relative Abundance (d3-labeled) | Implication |
| N-demethylated metabolite | +++ | + | N-methyl group is a major metabolic soft spot (KIE observed) |
| Phenyl-hydroxylated metabolite | ++ | ++ | Phenyl ring is a metabolic soft spot; no direct KIE from N-d3 |
| N-(2-carboxyethyl) metabolite | + | + | N-(2-hydroxyethyl) moiety is a minor metabolic soft spot |
Note: This table is hypothetical and illustrates the expected outcomes of a comparative metabolic study. Actual results would depend on the specific enzymes involved.
Role of this compound in Understanding General Principles of Drug Metabolismwikipedia.org
The investigations into the biotransformation of this compound contribute to the broader understanding of several key principles in drug metabolism.
Firstly, it serves as a practical example of the kinetic isotope effect and its application in mechanistic enzymology. wikipedia.org By quantifying the reduction in the rate of N-demethylation, researchers can gain insights into the catalytic mechanisms of cytochrome P450 enzymes, which are primarily responsible for this type of reaction.
Secondly, the study of this compound illustrates the concept of metabolic switching . When a primary metabolic pathway is attenuated by isotopic substitution, the drug may be shunted towards alternative pathways. This has important implications for predicting the metabolic profiles of new drug candidates and understanding potential drug-drug interactions.
Finally, the use of deuterated internal standards like this compound is crucial for the development of robust and accurate bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS). These standards allow for precise quantification of the parent drug and its metabolites in complex biological matrices, which is fundamental to pharmacokinetic and drug metabolism studies.
Spectroscopic and Spectrometric Characterization of N 2 Hydroxyethyl Pseudoephedrine D3 and Its Deuterium Isotope Effects
High-Resolution Mass Spectrometry for Precise Molecular Mass and Isotopic Purity Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For N-(2-Hydroxyethyl) Pseudoephedrine-d3, HRMS is employed to verify the successful incorporation of the three deuterium (B1214612) atoms and to confirm its elemental composition.
The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ¹⁴N, and ²H). The molecular formula is C₁₂H₁₆D₃NO₂. The accurate mass of this compound has been reported to be 212.1604. This experimentally determined value would be compared against the theoretical exact mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm) mass error.
Furthermore, the isotopic pattern in the mass spectrum provides confirmation of the isotopic purity of the sample. The presence of the M+1 and M+2 peaks at intensities corresponding to the natural abundance of ¹³C and ¹⁸O, adjusted for the presence of the deuterium atoms, would further validate the assigned structure.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆D₃NO₂ |
| Theoretical Exact Mass (Monoisotopic) | 212.1604 |
| Observed m/z ([M+H]⁺) | Data not available in public sources |
| Mass Error (ppm) | Data not available in public sources |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Elucidation
In the ¹H NMR spectrum of this compound, the most significant difference compared to its non-deuterated counterpart would be the absence of the signal corresponding to the N-methyl protons. This provides direct evidence of successful deuteration at this position. The remaining proton signals for the phenyl, ethyl, and pseudoephedrine backbone protons would be expected at chemical shifts similar to the unlabeled compound, although minor shifts due to the deuterium isotope effect on neighboring protons might be observable.
In the ¹³C NMR spectrum, the carbon atom of the N-CD₃ group will exhibit a characteristic triplet splitting pattern due to coupling with the spin-1 deuterium nucleus (I=1). This is in stark contrast to the quartet observed for a ¹³C coupled to three protons. The chemical shift of this carbon will also be slightly upfield compared to the N-CH₃ carbon in the non-deuterated analog, a typical deuterium isotope effect. The chemical shifts of other carbon atoms in the molecule are expected to be largely unaffected, with the possible exception of very small upfield shifts for carbons in close proximity to the deuterated group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | ~7.2-7.4 | m |
| CH-OH | ~4.1 | d |
| CH-N | ~2.8 | m |
| N-CH₂ | ~2.6-2.8 | m |
| CH₂-OH | ~3.5 | t |
| C-CH₃ | ~0.9 | d |
| N-CD₃ | Signal Absent |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to D) |
|---|---|---|
| Phenyl-C | ~126-142 | s, d |
| C-OH | ~75 | d |
| C-N | ~65 | d |
| N-CH₂ | ~58 | t |
| CH₂-OH | ~60 | t |
| C-CH₃ | ~15 | q |
| N-CD₃ | ~40 (shifted upfield) | t |
Vibrational Spectroscopy (Infrared and Raman) for Confirmation of Deuterium Incorporation and Bond Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is sensitive to changes in bond strength and mass. The substitution of hydrogen with deuterium leads to a significant mass change, which in turn causes a predictable shift in the vibrational frequencies of the bonds involving the deuterium atoms.
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | ~3200-3500 | IR, Raman |
| Aromatic C-H Stretch | ~3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | ~2850-2980 | IR, Raman |
| C-D Stretch (N-CD₃) | ~2100-2250 | IR, Raman |
| Aromatic C=C Stretch | ~1450-1600 | IR, Raman |
| C-D Bend (N-CD₃) | ~950-1100 | IR |
| C-O Stretch | ~1000-1250 | IR |
Analysis of Spectroscopic Signatures Influenced by Deuterium Isotope Effects
The substitution of hydrogen with deuterium introduces what are known as isotope effects, which are observable in various spectroscopic techniques. These effects are not limited to the disappearance of proton signals or the appearance of new C-D vibrations but also include more subtle changes in the spectra.
In mass spectrometry, the primary isotope effect is the 3-dalton mass increase of the molecular ion. However, secondary kinetic isotope effects can sometimes be observed in the fragmentation patterns of the molecule under electron ionization, where bonds to deuterium may break at a different rate than bonds to hydrogen.
In NMR spectroscopy, the deuterium isotope effect manifests as a slight upfield shift (to lower ppm) in the chemical shift of the deuterated carbon (α-effect) and often smaller upfield shifts on adjacent carbons (β- and γ-effects). This is attributed to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which results in a slightly shorter average bond length and increased electron shielding.
In vibrational spectroscopy, the isotope effect is most pronounced, with the frequency of a vibration being approximately proportional to 1/√µ, where µ is the reduced mass of the vibrating atoms. Since the mass of deuterium is twice that of protium, the C-D stretching frequency is roughly 1/√2 (or ~0.71) times that of the corresponding C-H stretching frequency. This significant and predictable shift is a powerful confirmation of successful deuteration.
Theoretical and Computational Chemistry Approaches to N 2 Hydroxyethyl Pseudoephedrine D3: Molecular Dynamics and Quantum Chemical Studies
Quantum Chemical Calculations of N-(2-Hydroxyethyl) Pseudoephedrine-d3 Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules. For this compound, these calculations can predict key molecular properties that govern its reactivity and interactions.
Detailed quantum chemical calculations, analogous to those performed on similar molecules, can be employed to determine the optimized molecular geometry. nih.gov These calculations typically involve methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. nih.govresearchgate.net The resulting data includes precise bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.
Furthermore, these calculations can elucidate the electronic properties of this compound. The distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This information is crucial for understanding intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined, and the HOMO-LUMO energy gap provides an indicator of the molecule's chemical reactivity and stability. nih.gov
Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| Optimized Bond Lengths (Å) | ||
| C-C (phenyl) | ~1.39 | Aromatic character |
| C-N | ~1.47 | Amine bond |
| C-O (hydroxyl) | ~1.43 | Alcohol functional group |
| C-D | ~1.09 | Carbon-deuterium bond |
| **Optimized Bond Angles (°) ** | ||
| C-N-C | ~112° | Geometry at the nitrogen center |
| C-O-H | ~109° | Geometry of the hydroxyl group |
| Mulliken Atomic Charges (e) | ||
| Nitrogen (N) | Negative | Site for electrophilic attack |
| Oxygen (O) | Negative | Hydrogen bond acceptor |
| Deuterium (B1214612) (D) | Slightly Positive | |
| Electronic Properties (eV) | ||
| HOMO Energy | Lowered by electron-withdrawing groups | Relates to ionization potential |
| LUMO Energy | Raised by electron-donating groups | Relates to electron affinity |
| HOMO-LUMO Gap | > 4 eV | Indicator of chemical stability |
Note: The values in this table are illustrative and based on typical results for similar organic molecules. Precise values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Predictions
Molecular dynamics (MD) simulations offer a way to explore the dynamic nature of this compound, providing insights into its conformational flexibility and potential interactions with other molecules. These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface.
A key application of MD simulations for this compound is conformational analysis. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements (conformers). MD simulations can sample these different conformations and identify the most energetically favorable ones. This information is critical for understanding how the molecule might present itself for binding interactions.
While excluding specific biological targets, MD simulations can still predict general ligand-binding characteristics. By simulating the molecule in different solvent environments (e.g., water, octanol), it is possible to assess its lipophilicity and hydrophilicity. mdpi.com These properties are fundamental to its partitioning behavior and its propensity to interact with polar or non-polar environments, which are key aspects of general binding affinity.
Table 2: Conformational Analysis Data from Molecular Dynamics Simulations
| Parameter | Description | Predicted Outcome |
| Key Dihedral Angles | Rotation around specific C-C and C-N bonds | Multiple low-energy conformers identified |
| Conformational Energy Minima | The most stable 3D arrangements of the molecule | A few dominant conformers are likely to exist at equilibrium |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between atoms of superimposed conformations | Provides insight into the flexibility of different molecular regions |
| Solvation Free Energy | The energy change associated with transferring the molecule from a vacuum to a solvent | Predicts the molecule's preference for aqueous vs. lipid environments |
Note: This table represents the types of data that can be generated from MD simulations. Specific values are dependent on the simulation parameters and force fields used.
Computational Modeling of Deuterium Isotope Effects on Reaction Kinetics and Thermodynamics
The replacement of hydrogen with deuterium in this compound can lead to significant changes in reaction rates and equilibria, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net Computational modeling is an invaluable tool for predicting and understanding these effects.
The primary origin of the KIE is the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. Computational models can accurately calculate these vibrational frequencies and predict the magnitude of the KIE for various reaction types.
For reactions where a C-D bond is cleaved in the rate-determining step, a primary KIE is expected, leading to a slower reaction rate compared to the non-deuterated counterpart. nih.gov The magnitude of this effect can be predicted using transition state theory combined with quantum chemical calculations of the reactants and the transition state. Even when the C-D bond is not directly broken, secondary KIEs can arise from changes in hybridization or steric effects, and these can also be modeled computationally.
Table 3: Predicted Deuterium Isotope Effects on Reaction Parameters
| Reaction Type | Predicted Kinetic Isotope Effect (kH/kD) | Thermodynamic Consequence |
| C-D Bond Cleavage (Oxidative Metabolism) | > 1 (typically 2-7) | Slower rate of metabolism at the deuterated site. nih.gov |
| Reactions adjacent to the deuterated site | ~1 (slight variations possible) | Minimal impact on reaction rate |
| Acid-Base Equilibria | pKa values may be slightly altered. researchgate.net | Shift in the position of equilibrium |
Note: The kH/kD ratio is the rate constant for the hydrogen-containing compound divided by the rate constant for the deuterium-containing compound.
In Silico Prediction of Transformation Pathways for this compound
In silico (computer-based) tools can be used to predict the potential metabolic and degradation pathways of this compound. These tools utilize databases of known metabolic reactions and algorithms to identify potential sites of transformation on the molecule.
For this compound, these predictive models can identify atoms or functional groups that are likely to undergo enzymatic modification. Common predicted transformations for a molecule of this type would include oxidation, N-dealkylation, and conjugation reactions. The presence of the deuterium atoms on the N-methyl group would be expected to influence the regioselectivity of these transformations. Specifically, metabolism at the deuterated site may be slowed, potentially leading to an increase in metabolism at other sites, a phenomenon known as metabolic switching. researchgate.net
Table 4: Predicted Transformation Pathways and Computational Tools
| Predicted Transformation | Potential Reaction Site | Computational Tool/Method |
| Hydroxylation | Aromatic ring, aliphatic carbons | Cytochrome P450 (CYP) metabolism prediction software (e.g., SMARTCyp, ADMET Predictor™) |
| N-Dealkylation | N-methyl-d3 group, N-hydroxyethyl group | Rule-based expert systems, machine learning models |
| O-Glucuronidation | Hydroxyl group | UDP-glucuronosyltransferase (UGT) substrate prediction models |
| Oxidation of the secondary alcohol | The benzylic alcohol | Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) substrate prediction models |
Note: The listed tools are examples of software used for metabolism prediction. The actual pathways would need to be confirmed experimentally.
Future Research in Deuterated Compounds: A Focus on this compound
The study of deuterated compounds, molecules where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, is a rapidly advancing field. These isotopic analogs are invaluable tools in pharmaceutical and metabolic research. This compound, a deuterated form of a pseudoephedrine derivative, stands as a pertinent example for exploring future research directions and emerging paradigms in this domain. This article will delve into prospective research avenues centered around this compound and its deuterated relatives, strictly adhering to the specified scientific and technical scope.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(2-Hydroxyethyl) Pseudoephedrine-d3, and how do reaction conditions impact isotopic purity?
- Methodological Answer : The synthesis involves deuterium incorporation at specific positions, typically via alkylation of pseudoephedrine derivatives using deuterated reagents. For example, deuterated ethylating agents (e.g., D3-labeled bromoethane) under controlled anhydrous conditions (THF, −78°C) yield the target compound. Isotopic purity (>98%) is confirmed by HRMS and NMR analysis of deuterium incorporation .
- Key Data : Reaction yields range from 72–85% under optimized conditions, with side products (e.g., non-deuterated analogs) minimized via low-temperature stepwise addition .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify deuterium substitution patterns. For instance, the absence of specific proton signals (e.g., −CH2− groups) confirms deuterium labeling .
- HRMS : Exact mass analysis (e.g., MH⁺ = 224.1289 vs. calculated 224.1287) ensures molecular formula accuracy .
- TLC/UV : Rf values (e.g., 0.44 in 10% MeOH-CH2Cl2) and UV absorption verify purity and functional groups .
Q. What safety protocols are essential for handling deuterated pseudoephedrine derivatives in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., bromoethane-d3) .
- Waste Disposal : Deuterated byproducts require segregation and specialized disposal due to potential environmental persistence .
Advanced Research Questions
Q. How does deuteration at the hydroxyethyl position influence the metabolic stability of pseudoephedrine derivatives in pharmacokinetic studies?
- Methodological Answer : Deuterium isotope effects (DIEs) slow metabolic oxidation at the deuterated site. For example, in vitro liver microsome assays show reduced CYP450-mediated hydroxylation rates (e.g., 30% lower for deuterated vs. non-deuterated analogs). LC-MS/MS quantifies parent compound and metabolites to calculate half-life extensions .
- Data Contradiction : Some studies report minimal DIEs due to competing metabolic pathways (e.g., N-demethylation), necessitating pathway-specific analysis .
Q. What strategies resolve spectral overlap in NMR analysis of deuterated pseudoephedrine analogs?
- Methodological Answer :
- DEPT-135 : Differentiates CH3, CH2, and CH groups in complex spectra (e.g., resolving −OCH2CD2− signals from aromatic protons) .
- 2D NMR (COSY/HSQC) : Assigns coupling networks and correlates ¹H-¹³C signals, critical for confirming deuterium placement in crowded regions .
- Solvent Suppression : DMSO-d6 minimizes interfering solvent peaks during hydroxy group analysis .
Q. How can isotopic labeling be leveraged to study pseudoephedrine derivatives’ receptor binding dynamics?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Deuterated analogs are immobilized on sensor chips to measure binding kinetics (e.g., KD values) with adrenergic receptors. Isotopic labeling avoids interference with binding epitopes .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, with deuterium’s mass effect providing insights into conformational flexibility .
Q. What computational models predict the isotopic effects of deuterium in this compound on its physicochemical properties?
- Methodological Answer :
- DFT Calculations : Simulate vibrational frequencies (e.g., FTIR peaks at 1634 cm⁻¹ for C=O) to correlate with experimental spectra .
- MD Simulations : Model deuterium’s impact on hydrogen bonding and solubility (logP) using force fields adjusted for isotopic mass differences .
Data Contradiction Analysis
Q. Why do some studies report inconsistent metabolic half-lives for deuterated pseudoephedrine analogs?
- Resolution : Variability arises from differences in:
- Deuterium Position : Labeling at metabolically inert vs. active sites (e.g., hydroxyethyl vs. methyl groups) .
- In Vitro vs. In Vivo Models : Hepatic enzyme activity differs across species (e.g., human vs. rat microsomes) .
- Recommendation : Standardize test systems and prioritize deuterium placement at known metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
